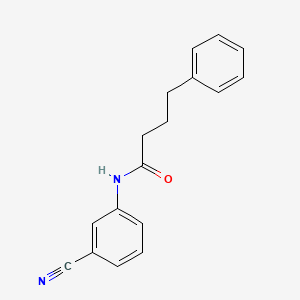

N-(3-cyanophenyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-4-phenylbutanamide is a chemical compound that belongs to the class of organic compounds known as amides. These compounds are characterized by the presence of a carbonyl group attached to a nitrogen atom, which can significantly influence their chemical behavior and properties. While direct studies on this compound may be scarce, research on similar compounds provides valuable insights into its potential synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves amide bond formation reactions. For example, compounds like N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide have been synthesized through reactions involving carboxylic acids and amines in the presence of dehydrating agents or coupling reagents (Manojkumar et al., 2013). These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of amides, including this compound, is characterized by the presence of a planar amide bond resulting from resonance structures. This planarity and the potential for hydrogen bonding significantly influence the compound's physical and chemical properties. Crystal structure studies of related compounds provide insights into the arrangement of molecules in the solid state and the influence of substituents on molecular geometry (Soriano-garcia et al., 1984).

Chemical Reactions and Properties

Amides, including this compound, can undergo various chemical reactions, such as hydrolysis, to form carboxylic acids and amines. The cyano group in the molecule may also participate in reactions, offering pathways for further functionalization or transformation into other compounds. Research on similar structures has explored reactions under different conditions to achieve cyclization, substitution, or the introduction of new functional groups (Zhang et al., 2007).

Mechanism of Action

Target of Action

N-(3-cyanophenyl)-4-phenylbutanamide is a complex organic compound. Similar compounds, such as n-cyanoacetamides, are known to be precursors for heterocyclic synthesis and have diverse biological activities .

Mode of Action

It’s worth noting that similar compounds, such as n-cyanoacetamides, are known to undergo various condensation and substitution reactions due to the active hydrogen on c-2 of these compounds .

Biochemical Pathways

Similar compounds, such as n-cyanoacetamides, are known to be involved in the synthesis of various organic heterocycles .

Result of Action

Similar compounds, such as n-cyanoacetamides, are known to have diverse biological activities .

properties

IUPAC Name |

N-(3-cyanophenyl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c18-13-15-9-4-10-16(12-15)19-17(20)11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDHHEZEDCYUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)

![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)

![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)

![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)